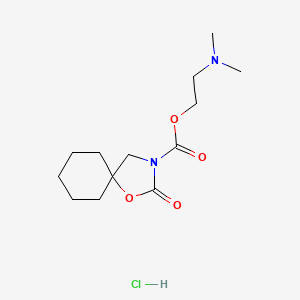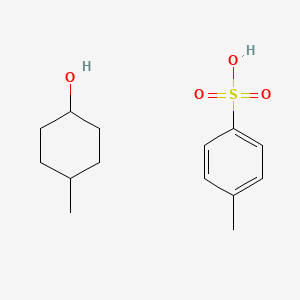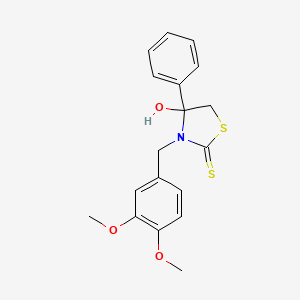
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is a heterocyclic compound with a molecular formula of C18H19NO3S2 and a molecular weight of 361.50 g/mol This compound is known for its unique structure, which includes a thiazolidinethione ring, a phenyl group, and a veratryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This reaction yields the desired compound in good yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and veratryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl and veratryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione involves its interaction with various molecular targets and pathways. The thiazolidinethione ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and veratryl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
- 4-Hydroxy-3-phenethyl-4-phenyl-2-thiazolidinethione
- 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione
Uniqueness
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is unique due to the presence of the veratryl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23509-75-3 |
|---|---|
Fórmula molecular |
C18H19NO3S2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C18H19NO3S2/c1-21-15-9-8-13(10-16(15)22-2)11-19-17(23)24-12-18(19,20)14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
Clave InChI |
RLQQLCQLNPFOGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C(=S)SCC2(C3=CC=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


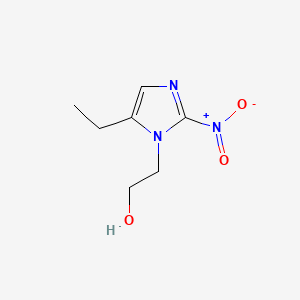

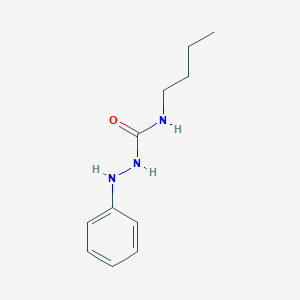
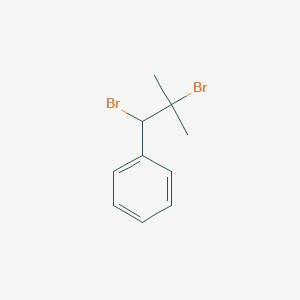
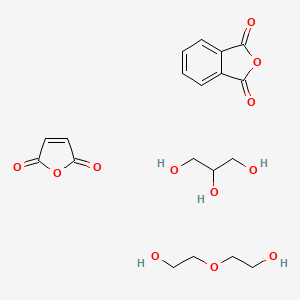

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
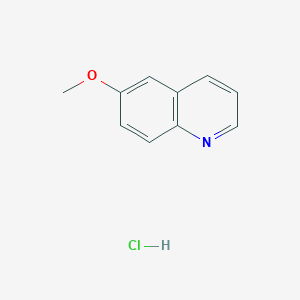
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)

